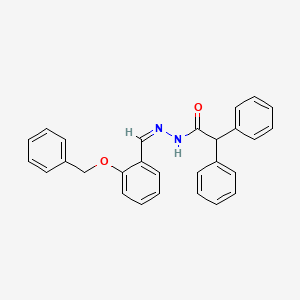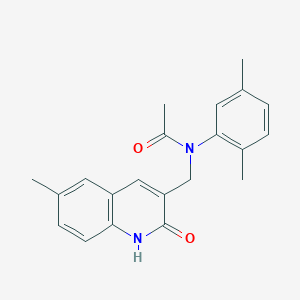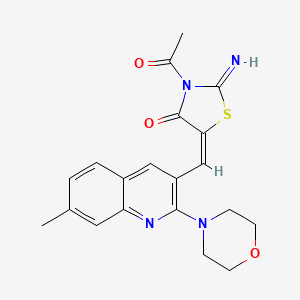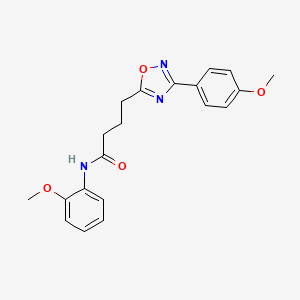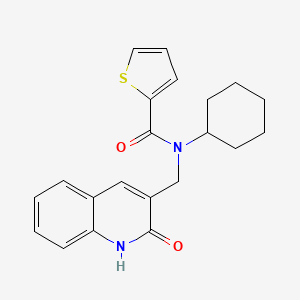
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a cyclohexyl group, a thiophene ring, a quinoline ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could be formed using techniques such as the Gewald reaction . The quinoline ring could be synthesized using the Skraup or Doebner-Miller reactions . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings are aromatic and planar, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The thiophene ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and aromaticity would all influence its properties .Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in the immune response. This compound has also been reported to activate the caspase-dependent apoptotic pathway, leading to the induction of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potent biological activities. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound may exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the mechanism of action of this compound in these disease conditions and to evaluate its efficacy in animal models and clinical trials. Another potential application of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity in vitro and in vivo. Further studies are needed to determine the optimal dosage and administration route of this compound in cancer therapy. Finally, this compound may also have potential applications in the field of antimicrobial therapy. Further studies are needed to evaluate the efficacy of this compound against multidrug-resistant microorganisms and to determine the mechanism of action of this compound against these pathogens.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits potent anti-inflammatory, antitumor, and antimicrobial activities, which make it a promising candidate for the treatment of various disease conditions. The synthesis of this compound is relatively simple, and it can be obtained in high yield and purity. However, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 2-hydroxy-3-(thiophen-2-yl)quinoline with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, this compound has been reported to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h4-7,10-13,17H,1-3,8-9,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRBQLGJHLMROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

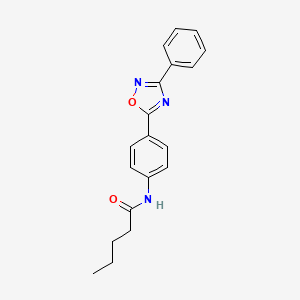
![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)
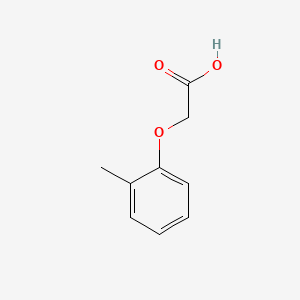

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
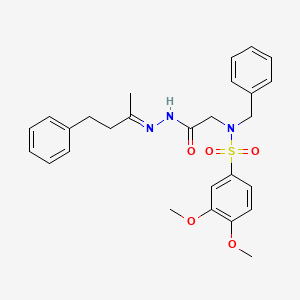
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
